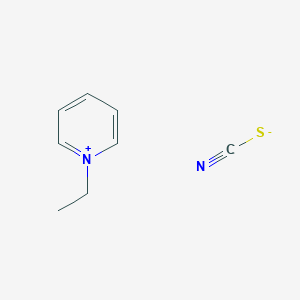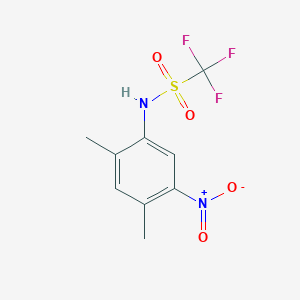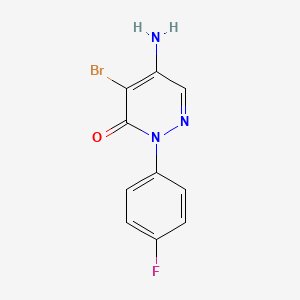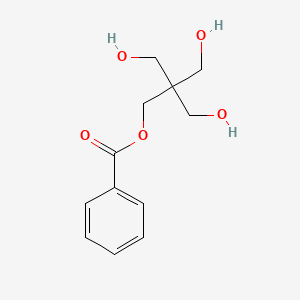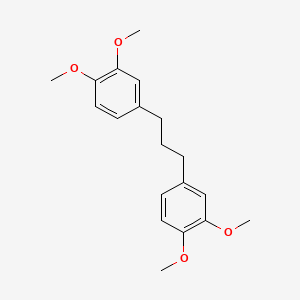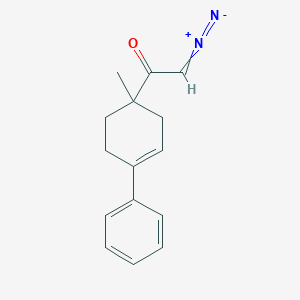
Vanadium(4+) tetrakis(phenylmethanide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadium(4+) tetrakis(phenylmethanide) is a coordination compound where a vanadium ion in the +4 oxidation state is coordinated to four phenylmethanide ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+) tetrakis(phenylmethanide) typically involves the reaction of vanadium(IV) chloride with phenylmethanide ligands under an inert atmosphere. The reaction is usually carried out in a non-polar solvent such as toluene or hexane. The general reaction can be represented as: [ \text{VCl}_4 + 4 \text{PhCH}_2^- \rightarrow \text{V(PhCH}_2)_4 + 4 \text{Cl}^- ]
Industrial Production Methods: While specific industrial production methods for vanadium(4+) tetrakis(phenylmethanide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Types of Reactions:
Oxidation: Vanadium(4+) tetrakis(phenylmethanide) can undergo oxidation reactions, where the vanadium center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced to lower oxidation states of vanadium.
Substitution: Ligand substitution reactions can occur, where the phenylmethanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
科学研究应用
Vanadium(4+) tetrakis(phenylmethanide) has several applications in scientific research:
Catalysis: It can act as a catalyst in organic synthesis reactions, particularly in polymerization and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential biological activity and its interactions with biomolecules.
作用机制
The mechanism by which vanadium(4+) tetrakis(phenylmethanide) exerts its effects depends on the specific reaction or application. In catalysis, the vanadium center can facilitate electron transfer processes, activating substrates for subsequent reactions. The phenylmethanide ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the compound.
相似化合物的比较
Vanadium(4+) tetrakis(dimethylazanide): Similar coordination environment but with different ligands.
Vanadium(4+) tetrakis(ethylmethylamino): Another vanadium(IV) complex with different ligands.
Uniqueness: Vanadium(4+) tetrakis(phenylmethanide) is unique due to the presence of phenylmethanide ligands, which can impart distinct electronic and steric properties compared to other vanadium(IV) complexes
属性
CAS 编号 |
41328-40-9 |
|---|---|
分子式 |
C28H28V |
分子量 |
415.5 g/mol |
IUPAC 名称 |
methanidylbenzene;vanadium(4+) |
InChI |
InChI=1S/4C7H7.V/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |
InChI 键 |
LVXXFBKVVYQRIS-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[V+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
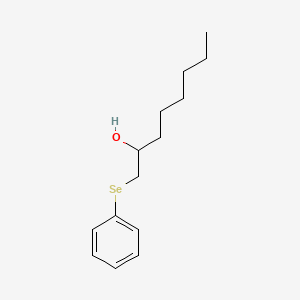
phosphanium bromide](/img/structure/B14654256.png)
